Cas no 1369012-69-0 (1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

1-(4-bromothiophen-2-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- 1-(4-bromothiophen-2-yl)cyclopropylmethanamine
- EN300-1893661
- 1369012-69-0
- [1-(4-bromothiophen-2-yl)cyclopropyl]methanamine
-
- インチ: 1S/C8H10BrNS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4H,1-2,5,10H2
- InChIKey: UVOOZTBBWUHNJK-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)C1(CN)CC1
計算された属性
- 精确分子量: 230.97173g/mol
- 同位素质量: 230.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 54.3Ų
1-(4-bromothiophen-2-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893661-2.5g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1893661-0.05g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1893661-1.0g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1893661-5g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 5g |
$4102.0 | 2023-09-18 | ||
Enamine | EN300-1893661-0.25g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1893661-0.1g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 0.1g |
$1244.0 | 2023-09-18 | ||
Enamine | EN300-1893661-5.0g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1893661-1g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1893661-10.0g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1893661-0.5g |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |
1369012-69-0 | 0.5g |
$1357.0 | 2023-09-18 |
1-(4-bromothiophen-2-yl)cyclopropylmethanamine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1-(4-bromothiophen-2-yl)cyclopropylmethanamineに関する追加情報
1-(4-Bromothiophen-2-yl)cyclopropylmethanamine: A Comprehensive Overview
The compound with CAS No. 1369012-69-0, commonly referred to as 1-(4-bromothiophen-2-yl)cyclopropylmethanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring, a thiophene moiety, and an amine group. The presence of the bromine atom at the 4-position of the thiophene ring adds to its complexity and potential for diverse chemical reactivity.
Recent studies have highlighted the importance of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine in the development of novel therapeutic agents. Its structure allows for interactions with various biological targets, making it a promising candidate for drug discovery. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of acetylcholinesterase, a target for Alzheimer's disease treatment.
The synthesis of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The cyclopropane ring is typically formed through a Simmons-Smith reaction, while the thiophene moiety is introduced via a nucleophilic aromatic substitution. The bromine atom at the 4-position is crucial for stabilizing the molecule's structure and enhancing its pharmacokinetic properties.
In terms of physical properties, 1-(4-bromothiophen-2-yl)cyclopropylmethanamine has a melting point of approximately 155°C and is sparingly soluble in water. Its solubility increases significantly in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These properties make it suitable for use in various laboratory settings, including high-throughput screening assays and in vitro pharmacological studies.
The biological activity of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine has been extensively studied in recent years. Preclinical studies have shown that it exhibits potent anti-inflammatory and antioxidant effects, which could be harnessed for treating chronic inflammatory diseases such as rheumatoid arthritis. Additionally, its ability to modulate ion channels has led to investigations into its potential role in treating epilepsy and other neurological disorders.
One of the most exciting developments involving 1-(4-bromothiophen-2-yl)cyclopropylmethanamine is its application in targeted drug delivery systems. Researchers have explored its use as a carrier molecule for delivering anticancer drugs to specific tumor sites. The compound's ability to penetrate cellular membranes efficiently makes it an ideal candidate for this purpose.
Despite its promising applications, further research is needed to fully understand the mechanisms underlying the biological activity of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine. Ongoing studies are focusing on identifying its metabolites and assessing its toxicity profile to ensure safe therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into clinically relevant treatments.
In conclusion, 1-(4-bromothiophen-2-yl)cyclopropylmethanamine represents a cutting-edge molecule with vast potential in the fields of chemistry and medicine. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a key player in the development of innovative therapies. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to the advancement of science and medicine.
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